molecular formula C42H70N10O13S B12381274 Epstein-barr virus BRLF1 (134-142)

Epstein-barr virus BRLF1 (134-142)

Cat. No.: B12381274
M. Wt: 955.1 g/mol
InChI Key: GQEUVOICMKSFBN-DOICMAQZSA-N
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Preparation Methods

The synthesis of Epstein-Barr virus BRLF1 (134-142) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for peptides like Epstein-Barr virus BRLF1 (134-142) often involve automated peptide synthesizers, which can produce large quantities of peptides with high purity.

Chemical Reactions Analysis

Epstein-Barr virus BRLF1 (134-142) can undergo various chemical reactions typical of peptides. These include:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction.

Comparison with Similar Compounds

Epstein-Barr virus BRLF1 (134-142) is unique in its specificity for the HLA-A11 allele. Similar compounds include other Epstein-Barr virus-derived peptides that are restricted by different HLA alleles, such as:

Properties

Molecular Formula

C42H70N10O13S

Molecular Weight

955.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C42H70N10O13S/c1-8-21(2)32(51-41(63)34(25(6)54)52-35(57)22(3)44)39(61)45-20-31(56)50-33(24(5)53)40(62)46-23(4)36(58)47-28(16-18-66-7)37(59)49-30(19-26-12-14-27(55)15-13-26)38(60)48-29(42(64)65)11-9-10-17-43/h12-15,21-25,28-30,32-34,53-55H,8-11,16-20,43-44H2,1-7H3,(H,45,61)(H,46,62)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,51,63)(H,52,57)(H,64,65)/t21-,22-,23-,24+,25+,28-,29-,30-,32-,33-,34-/m0/s1

InChI Key

GQEUVOICMKSFBN-DOICMAQZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)N

Origin of Product

United States

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